molecular formula C9H7ClN2O B1427659 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole CAS No. 26903-88-8

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole

Cat. No.: B1427659
CAS No.: 26903-88-8
M. Wt: 194.62 g/mol
InChI Key: QOFOYZGPYPQKSX-UHFFFAOYSA-N
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Description

5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 26903-88-8 . It has a molecular weight of 194.62 .


Molecular Structure Analysis

The molecule contains a total of 21 bond(s), 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .

Scientific Research Applications

Antimalarial Activity

One significant application of oxadiazole derivatives is in the field of antimalarial research. A study on 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles, related to the chemical structure of interest, revealed their potential as antimalarial agents. These compounds showed activity against Plasmodium berghei in mice, suggesting their potential in treating malaria. The study highlights the importance of the oxadiazole ring in developing new antimalarial substances (Hutt, Elslager, & Werbel, 1970).

Anticancer Properties

Another area of application is in cancer research, where certain oxadiazole compounds have been identified as apoptosis inducers and potential anticancer agents. A specific compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was found to have activity against breast and colorectal cancer cell lines. This compound induced apoptosis, a process of programmed cell death important for stopping the proliferation of cancer cells (Zhang et al., 2005).

Antibacterial Activity

Oxadiazole derivatives also show promise in antibacterial applications. For instance, a study on the synthesis and antibacterial activity of 5-aryl-1,3,4-oxadiazole-2-yl sulfanyl derivatives demonstrated that these compounds possess significant antibacterial properties. This suggests their potential use in developing new antibacterial agents to combat resistant bacterial strains (Ying-ji, 2013).

Medicinal Chemistry and Drug Design

The oxadiazole ring is a frequent motif in drug-like molecules, often used as a bioisosteric replacement for ester and amide functionalities. A comprehensive study compared 1,2,4- and 1,3,4-oxadiazole isomers, revealing that 1,3,4-oxadiazole isomers exhibit lower lipophilicity and better metabolic stability, hERG inhibition, and aqueous solubility. These findings support the oxadiazole ring's utility in designing new drugs with improved pharmacokinetic properties (Boström et al., 2012).

Energetic Materials Research

Additionally, oxadiazole derivatives are explored for their potential in energetic materials. The synthesis and investigation of 1,2,4-oxadiazole-derived compounds for their energetic properties, including detonation velocities and pressures, show that these compounds could outperform traditional explosives like RDX in certain aspects. This highlights the role of oxadiazole derivatives in developing high-performance energetic materials (Yan et al., 2017).

Mechanism of Action

Target of Action

The primary target of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is the ryanodine receptor (RyR) . This receptor derives its name from the plant metabolite ryanodine, a natural insecticide known to modify calcium channels . The RyR is conjectured to provide an excellent target for insect control .

Mode of Action

The compound acts as a potent activator of insect RyRs . It interacts with these receptors, causing changes in the calcium channels . This interaction and the resulting changes are significant in the field of crop protection, particularly in light of the ability of insects to rapidly develop resistance .

Biochemical Pathways

The activation of RyRs by this compound affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release . The compound’s action on this pathway leads to downstream effects that result in its insecticidal activity .

Pharmacokinetics

Its insecticidal activity suggests that it is likely absorbed and distributed within the insect’s body to reach its target, the ryr . Its metabolism and excretion would then determine its residual presence and potential environmental impact.

Result of Action

The activation of RyRs by this compound leads to changes in calcium signaling within the insect’s body . This disrupts normal cellular processes, leading to the insect’s death . Some compounds in this series have shown 100% larvicidal activity against certain pests at the test concentration .

Properties

IUPAC Name

5-chloro-3-(2-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFOYZGPYPQKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
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Reactant of Route 5
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Reactant of Route 6
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